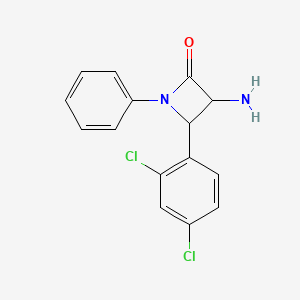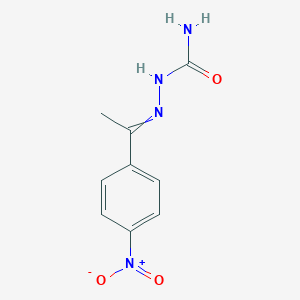
Genistine;Genistoside;Genistein 7-O-beta-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Genistin is an isoflavonoid glycoside predominantly found in soybeans and other soy-based foods. It is the 7-O-glycoside of genistein, a highly biologically active isoflavonoid. Genistin is produced by plant metabolism and is detected in various plant species, particularly in the Fabaceae family. Although genistin itself is not highly active, it releases the aglycone genistein upon metabolism, which exhibits numerous beneficial pharmacological actions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Genistin can be synthesized through the glycosylation of genistein. The process involves the reaction of genistein with a suitable glycosyl donor under acidic or enzymatic conditions. Common glycosyl donors include glucose derivatives, and the reaction is typically catalyzed by glycosyltransferases or acidic catalysts .
Industrial Production Methods: Industrial production of genistin primarily involves the extraction from soybeans and other soy-based products. The extraction process includes steps such as solvent extraction, purification, and crystallization. The use of fermentation processes can also enhance the yield of genistin by converting genistein to genistin through microbial glycosylation .
Types of Reactions:
Hydrolysis: Genistin undergoes hydrolysis to release genistein and glucose. This reaction is catalyzed by enzymes such as β-glucosidase.
Oxidation: Genistin can undergo oxidation reactions, leading to the formation of various oxidative metabolites.
Reduction: Reduction of genistin is less common but can occur under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using β-glucosidase or acidic hydrolysis using dilute acids.
Oxidation: Oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of catalysts.
Major Products Formed:
Hydrolysis: Genistein and glucose.
Aplicaciones Científicas De Investigación
Genistin has a wide range of scientific research applications across various fields:
Chemistry: Genistin is studied for its antioxidant properties and its role in the synthesis of other bioactive compounds.
Biology: It is used to investigate plant metabolism and the role of isoflavonoids in plant defense mechanisms.
Medicine: Genistin exhibits phytoestrogenic effects, making it beneficial for women’s health, particularly in the treatment of postmenopausal symptoms, osteoporosis, and as a chemoprotective agent in breast cancer treatment.
Mecanismo De Acción
Genistin is structurally and functionally similar to other isoflavonoid glycosides such as daidzin and glycitin. These compounds share similar phytoestrogenic properties and are found in soybeans and other legumes. genistin is unique in its higher abundance in soy products and its specific health benefits, particularly in women’s health and cancer prevention .
Comparación Con Compuestos Similares
Daidzin: Another isoflavonoid glycoside found in soybeans, known for its phytoestrogenic effects.
Glycitin: An isoflavonoid glycoside similar to genistin, with antioxidant and anti-inflammatory properties
Propiedades
Fórmula molecular |
C21H26O10 |
|---|---|
Peso molecular |
438.4 g/mol |
Nombre IUPAC |
5-hydroxy-3-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C21H26O10/c22-7-15-18(26)19(27)20(28)21(31-15)30-11-5-13(24)16-14(6-11)29-8-12(17(16)25)9-1-3-10(23)4-2-9/h1-4,8,11,13-16,18-24,26-28H,5-7H2 |
Clave InChI |
KYWPBYJWHHXUPK-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC2C(C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4R)-3-benzoyloxy-4-hydroxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate](/img/structure/B14781148.png)
![3-[2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14781152.png)
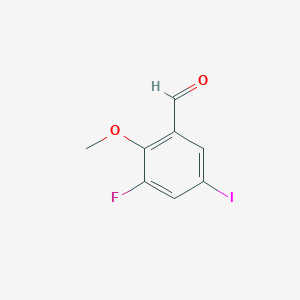

![5-Chloro-7-cyclopropyl-imidazo[1,5-a]pyridine](/img/structure/B14781166.png)
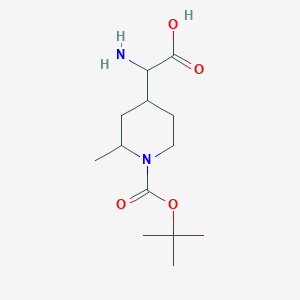
![(S)-6-Cyclopentyl-6-[2-(2,6-diethylpyridin-4-yl)ethyl]-3-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-4-hydroxy-5,6-dihydro-2H-pyran-2-one](/img/structure/B14781188.png)
![(5-Fluoro-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine](/img/structure/B14781202.png)
![Tert-butyl 4-[benzyl(methyl)amino]-3-methoxy-5-methylheptanoate](/img/structure/B14781205.png)
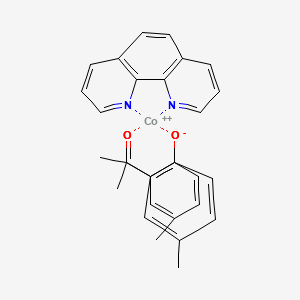

![trimethyl-(13-oxo-16-trimethylsilyl-12,14-dioxa-13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)silane](/img/structure/B14781213.png)
